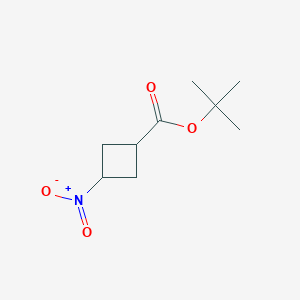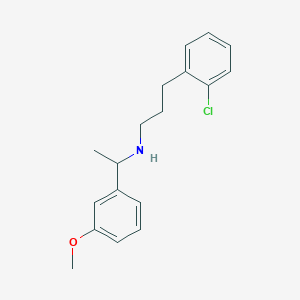
Ent1-IN-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent1-IN-39 is a compound that acts as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a widely expressed drug transporter responsible for the facilitated diffusion of nucleosides, including both purine and pyrimidine nucleosides, into cells . The inhibition of ENT1 by compounds like this compound has significant implications in various biological processes and therapeutic applications.
Chemical Reactions Analysis
Ent1-IN-39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
Ent1-IN-39 has several scientific research applications, including:
Chemistry: Used as a tool to study nucleoside transport mechanisms and the role of ENT1 in cellular processes.
Biology: Helps in understanding the regulation of nucleoside transport and its impact on cellular metabolism and signaling.
Industry: Used in the development of targeted drug delivery systems and nanotherapeutics.
Mechanism of Action
Ent1-IN-39 exerts its effects by inhibiting the activity of ENT1. This inhibition prevents the transport of nucleosides into cells, thereby affecting various cellular processes that depend on nucleoside availability. The molecular targets of this compound include ENT1 and other related transporters. The pathways involved in its mechanism of action include the regulation of adenosine signaling and nucleotide metabolism .
Comparison with Similar Compounds
Ent1-IN-39 can be compared with other similar compounds, such as:
Lorlatinib: A potent inhibitor of ENT1 and ENT2, used in cancer therapy.
Nitrobenzylthioinosine (NBTI): An inhibitor of ENT1, used in research to study nucleoside transport and its role in epilepsy.
This compound is unique in its specific inhibitory activity against ENT1, making it a valuable tool for studying the role of nucleoside transport in various biological processes and therapeutic applications.
Properties
Molecular Formula |
C25H25N5O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-[3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-2-oxoindol-1-yl]-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C25H25N5O2/c1-14-26-12-16(13-27-14)15-7-8-17-19(11-15)30(23(32)24(17,2)3)20-10-9-18-21(28-20)29(6)22(31)25(18,4)5/h7-13H,1-6H3 |
InChI Key |
MXWCLVXVUNZMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3C4=NC5=C(C=C4)C(C(=O)N5C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)
![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)

![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)


![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)



![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)


